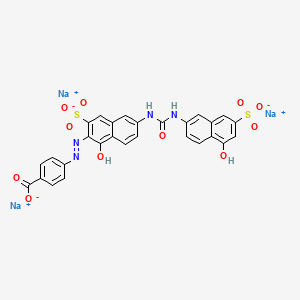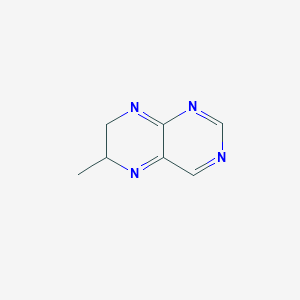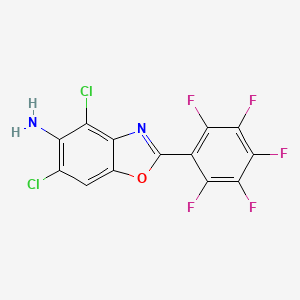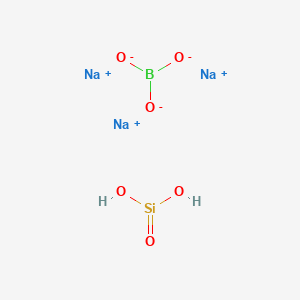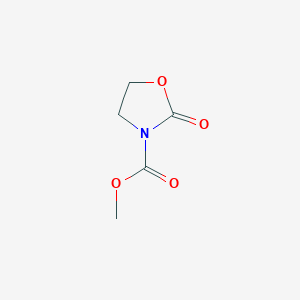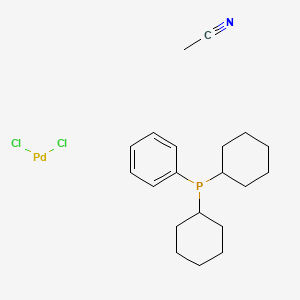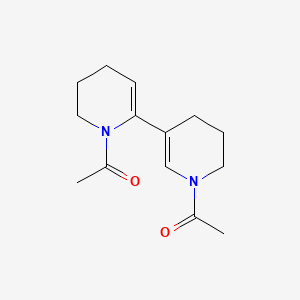
2,3'-Bipyridine, 1,1'-diacetyl-1,1',4,4',5,5',6,6'-octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring being substituted with acetyl groups and hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include pyridine and acetyl chloride.
Formation of Intermediate: Pyridine is reacted with acetyl chloride in the presence of a base such as triethylamine to form an intermediate compound.
Hydrogenation: The intermediate compound is then subjected to hydrogenation using a catalyst such as palladium on carbon to reduce the pyridine rings and form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control the reaction conditions and maximize efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to further reduce the compound.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.
科学的研究の応用
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes or other metal-dependent biological processes. Additionally, the acetyl groups can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine can be compared with other similar compounds, such as:
1,1’-Diacetyl-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-tetrahydro-2,3’-bipyridine: Similar structure but with fewer hydrogen atoms on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
The uniqueness of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine lies in its specific substitution pattern and the presence of acetyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
1-[5-(1-acetyl-3,4-dihydro-2H-pyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-8-5-6-13(10-15)14-7-3-4-9-16(14)12(2)18/h7,10H,3-6,8-9H2,1-2H3 |
InChIキー |
UUURKRDEOFBXQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC(=C1)C2=CCCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


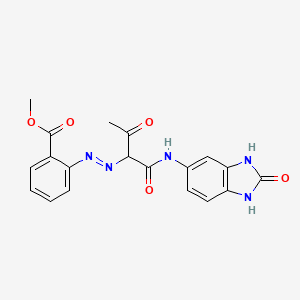
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
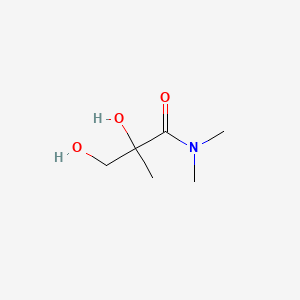
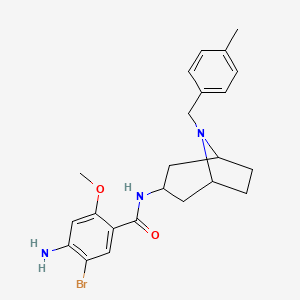
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
